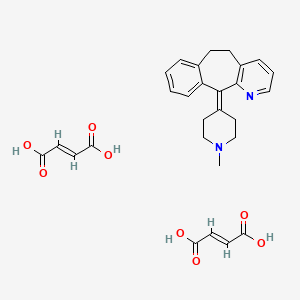![molecular formula C13H18N2O2 B7626058 3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7626058.png)
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is an organic compound with the molecular formula C12H16N2O2 It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituents introduced.
Applications De Recherche Scientifique
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-3-methylbenzamide: Similar structure but with a benzyl group instead of the 2-oxo-2-(propan-2-ylamino)ethyl group.
3-methyl-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the 2-oxo-2-(propan-2-ylamino)ethyl group.
N-(2-oxo-2-phenylethyl)-3-methylbenzamide: Contains a phenylethyl group instead of the propan-2-ylamino group.
Uniqueness
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)15-12(16)8-14-13(17)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEPPLAQUQNSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-methyl-2-phenylpiperidin-3-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7625986.png)
![1-[[[5-Cyclopropyl-1-(4-fluorophenyl)triazole-4-carbonyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B7625994.png)
![1-[(1-Ethylcyclopropyl)methyl]-3-(6-oxa-2-thiaspiro[4.5]decan-9-yl)urea](/img/structure/B7626003.png)

![2-[(4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)methyl-(2-methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B7626014.png)
![1-Ethyl-4-(6-phenyl-7-azabicyclo[4.2.0]octane-7-carbonyl)pyrrolidin-2-one](/img/structure/B7626021.png)

![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7626034.png)
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(furan-3-yl)methanone](/img/structure/B7626041.png)
![1,3-dimethyl-8-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B7626054.png)
![5,6-Dimethyl-7-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7626067.png)
![1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626073.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7626078.png)
![2-[methyl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B7626082.png)
